molecular formula C13H12N2O4 B2752846 3-(4-Methoxyphenoxy)-5-nitroaniline CAS No. 832739-76-1

3-(4-Methoxyphenoxy)-5-nitroaniline

Cat. No. B2752846
CAS RN: 832739-76-1
M. Wt: 260.249
InChI Key: UDXNZQXLYASLAN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-5-nitroaniline, often referred to as 3-MPNA, is a synthetic organic compound used in a variety of scientific research applications. Due to its unique structure, 3-MPNA is able to interact with multiple biological systems, making it a useful compound for studies in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

3-(4-Methoxyphenoxy)-5-nitroaniline and its derivatives play a crucial role in organic synthesis, particularly in the synthesis of complex organic compounds. For instance, Roberts et al. (1997) demonstrated its utility in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are precursors to various natural products and pharmacologically active compounds. This research showcases the transformation of nitroaniline derivatives into nitroquinolines, further highlighting the compound's versatility in synthesizing complex molecular structures (Roberts, Joule, Bros, & Álvarez, 1997).

Atmospheric Chemistry and Environmental Impacts

Methoxyphenols, including derivatives of this compound, are significant in studies of biomass burning emissions and their atmospheric reactions. Lauraguais et al. (2014) investigated the atmospheric reactivity of methoxyphenols with hydroxyl radicals, identifying nitroguaiacol isomers as major oxidation products. This research provides insights into the transformation of biomass-burning emitted compounds in the atmosphere, suggesting potential applications of this compound derivatives as tracers for wood smoke emissions (Lauraguais, Coeur-Tourneur, Cassez, Deboudt, Fourmentin, & Choël, 2014).

Environmental Contamination and Bioremediation

In environmental sciences, studies focus on the degradation of nitrophenolic compounds due to their prevalence as contaminants. Kitagawa, Kimura, and Kamagata (2004) characterized a novel gene cluster responsible for the degradation of p-nitrophenol by Rhodococcus opacus SAO101, underscoring the environmental significance of understanding the biodegradation pathways of nitrophenolic compounds, including those related to this compound (Kitagawa, Kimura, & Kamagata, 2004).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties. Pandey et al. (2017) synthesized novel Schiff bases and evaluated their efficiency as corrosion inhibitors for mild steel in acidic medium. This application is crucial for extending the lifespan of metal structures and reducing economic losses due to corrosion (Pandey, Singh, Verma, & Ebenso, 2017).

properties

IUPAC Name

3-(4-methoxyphenoxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-11-2-4-12(5-3-11)19-13-7-9(14)6-10(8-13)15(16)17/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXNZQXLYASLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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